Protoneogracillin

Catalog No.
S11181848
CAS No.
M.F
C51H84O23
M. Wt
1065.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protoneogracillin

Product Name

Protoneogracillin

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C51H84O23

Molecular Weight

1065.2 g/mol

InChI

InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44+,45+,46-,47-,48+,49-,50-,51+/m0/s1

InChI Key

GMCGZPQYTRHQRU-RDQBWXAHSA-N

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

Description

Protoneogracillin is a natural product found in Dioscorea futschauensis and Allium fistulosum with data available.

Protoneogracillin is a steroidal saponin derived from natural sources, particularly from plants like Dioscorea species. It is characterized by its complex glycosidic structure, which contributes to its biological activities. The chemical formula for protoneogracillin is C₅₁H₈₄O₂₃, and it features multiple sugar moieties attached to a steroid backbone, enhancing its solubility and bioactivity in biological systems . This compound has garnered attention due to its potential antitumor properties and other therapeutic applications.

Associated with saponins. These include:

  • Acid Hydrolysis: This reaction breaks down the glycosidic bonds, releasing aglycones and sugars. For protoneogracillin, this can lead to the formation of biologically active aglycone derivatives.
  • Oxidation-Reduction Reactions: The presence of hydroxyl groups in the structure allows for oxidation reactions, which can modify its biological activity.
  • Complexation: Protoneogracillin can form complexes with metal ions, potentially affecting its pharmacokinetics and bioavailability.

Protoneogracillin has demonstrated significant biological activities, particularly in the context of cancer treatment. Its antitumor properties are attributed to several mechanisms:

  • Cytotoxicity: Protoneogracillin has shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .
  • Mitochondrial Dysfunction: It disrupts mitochondrial function, leading to increased production of reactive oxygen species, which can induce apoptosis in cancer cells .
  • Inhibition of ATP Production: By affecting cellular energetics, protoneogracillin can inhibit ATP synthesis, further contributing to its anticancer effects .

The synthesis of protoneogracillin can be achieved through various methods:

  • Natural Extraction: The most common method involves extracting the compound from plant sources such as Dioscorea species.
  • Chemical Synthesis: Synthetic approaches may involve multi-step reactions starting from simpler steroidal precursors, followed by glycosylation to introduce sugar moieties.
  • Semi-synthesis: This method combines natural extraction with chemical modifications to enhance yield and bioactivity.

Protoneogracillin has several applications in medicine and pharmacology:

  • Anticancer Agent: It is primarily studied for its potential use in cancer therapy due to its cytotoxic effects on tumor cells.
  • Phytotherapy: As a natural product, it is explored in traditional medicine for various health benefits.
  • Research Tool: Protoneogracillin serves as a model compound in studies investigating the mechanisms of action of steroidal saponins.

Studies on protoneogracillin's interactions indicate that it may influence various biological pathways:

  • Synergistic Effects with Other Agents: Protoneogracillin has been shown to enhance the effects of certain chemotherapeutic agents when used in combination treatments.
  • Receptor Interactions: It may interact with specific cellular receptors involved in apoptosis and cell proliferation, although detailed mechanisms require further investigation.

Several compounds share structural similarities with protoneogracillin. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
GracillinSteroidal SaponinAntitumor activityExhibits strong cytotoxicity against specific cancer cell lines .
ProtodioscinSteroidal SaponinAnticancer and immunomodulatory effectsKnown for its ability to modulate immune responses .
DioscinSteroidal SaponinCytotoxic towards leukemiaOne of the most studied saponins with extensive literature on its effects .

Protoneogracillin stands out due to its specific structural modifications that enhance solubility and bioactivity compared to these similar compounds. Its unique glycosidic structure may contribute to distinct interactions within biological systems, making it a subject of interest for further research.

Biogenetic Pathways in Dioscoreaceae Family Plants

Protoneogracillin originates from the mevalonate pathway, which converts acetyl-CoA into triterpenoid precursors. Cholesterol serves as the primary substrate, undergoing a series of oxidations, cyclizations, and glycosylations to form steroidal sapogenins. In Dioscoreaceae plants, such as Dioscorea nipponica and Dioscorea collettii, this process is mediated by cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs). The initial step involves the hydroxylation of cholesterol at C-22 and C-26 positions, yielding diosgenin, a common aglycone for many steroidal saponins [4]. Subsequent glycosylation at C-3 and C-26 positions by UGTs attaches sugar moieties (e.g., glucose, rhamnose), forming protoneogracillin’s characteristic oligosaccharide chain [4].

A comparative analysis of steroidal saponins in Dioscoreaceae reveals structural diversity driven by species-specific enzymatic modifications (Table 1). For instance, Dioscorea septemloba produces dioseptemlosides with unique hydroxylation patterns, while Dioscorea villosa synthesizes methyl protodioscin, highlighting evolutionary adaptations in saponin biosynthesis [4].

Table 1: Structural Diversity of Steroidal Saponins in Dioscoreaceae

CompoundAglycone CoreGlycosylation SitesPlant Source
ProtoneogracillinDiosgeninC-3, C-26Dioscorea collettii
GracillinDiosgeninC-3, C-26Reineckia carnea
DioscinDiosgeninC-3Dioscorea nipponica
Methyl protodioscinDiosgeninC-3, C-26Dioscorea villosa

Enzymatic Mechanisms of Steroidal Saponin Formation

The biosynthesis of protoneogracillin relies on two key enzyme families: CYPs and UGTs. CYPs catalyze the oxidation of cholesterol into diosgenin, with CYP90B1 identified as critical for C-22 hydroxylation in Dioscorea species [4]. Further oxygenation at C-26 is mediated by CYP72A subfamily enzymes, which introduce epoxy or hydroxyl groups essential for saponin bioactivity [4].

UGTs then glycosylate the oxidized sapogenin, a process that enhances solubility and stability. For example, UGT80B1 in Dioscorea transfers glucose to C-3, while UGT74AC1 adds rhamnose to C-26, forming protoneogracillin’s branched oligosaccharide chain [4]. Kinetic studies reveal that UGT substrate specificity varies across Dioscoreaceae species, explaining structural differences among saponins. Notably, Dioscorea hypoglauca exhibits higher UGT activity toward C-26 glycosylation compared to Dioscorea nipponica, resulting in distinct saponin profiles [4].

Ecological Role in Plant Defense Mechanisms

Steroidal saponins like protoneogracillin function as chemical defenses against herbivores and pathogens. In Dioscorea collettii, protoneogracillin accumulation correlates with reduced herbivory by insects and mammals, attributed to its membrane-disrupting properties [4]. The compound’s amphipathic structure allows it to integrate into lipid bilayers, forming pores that destabilize cellular membranes in fungal pathogens [4].

Field studies demonstrate that Dioscoreaceae plants grown in high-pathogen environments upregulate saponin biosynthesis genes, including CYP72A and UGT80B1, underscoring protoneogracillin’s role in induced defense [4]. Additionally, protoneogracillin exhibits allelopathic effects, inhibiting germination of competing plant species by interfering with mitochondrial function in seedling cells [4].

Enzymatic Regulation and Evolutionary Adaptations

Gene Family Expansions in Saponin Biosynthesis

Comparative genomics of Dioscoreaceae species reveals gene duplications in CYP72A and UGT families, enabling functional diversification. For instance, Dioscorea rotundata possesses three paralogs of CYP72A154, each specializing in distinct oxygenation steps of diosgenin [4]. Similarly, expansions in the UGT80 subfamily facilitate species-specific glycosylation patterns, as observed in Dioscorea alata’s unique C-26 glucuronidation [4].

Regulatory Networks Controlling Saponin Production

Jasmonic acid (JA) signaling pathways coordinately regulate protoneogracillin biosynthesis. In Dioscorea rhizomes, JA treatment upregulates CYP72A expression by 12-fold within 24 hours, enhancing saponin production [4]. MYB transcription factors, such as MYB314, bind to promoter regions of UGT80B1, modulating glycosylation rates in response to environmental stressors [4].

Ecological Interactions and Adaptive Significance

Coevolution with Specialist Herbivores

Certain Lepidoptera species have evolved resistance to protoneogracillin through midgut glucosidases that hydrolyze glycosidic bonds, detoxifying the saponin [4]. This arms race drives diversification of glycosylation patterns in Dioscoreaceae, as seen in Dioscorea praehensilis, which produces C-3/C-26 diglycosylated saponins resistant to enzymatic cleavage [4].

Soil Microbiome Modulation

Protoneogracillin influences rhizosphere microbial communities, selecting for saponin-tolerant bacteria like Pseudomonas putida. These microbes degrade saponins into less toxic metabolites, fostering symbiotic relationships that enhance nutrient uptake in Dioscoreaceae [4].

XLogP3

-1.2

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

14

Exact Mass

1064.54033892 g/mol

Monoisotopic Mass

1064.54033892 g/mol

Heavy Atom Count

74

Dates

Modify: 2024-08-08

Explore Compound Types